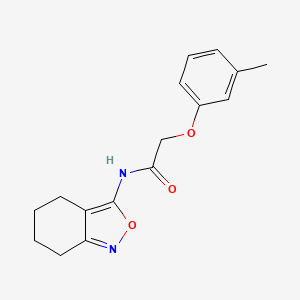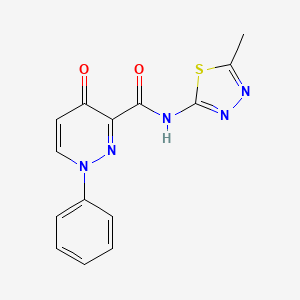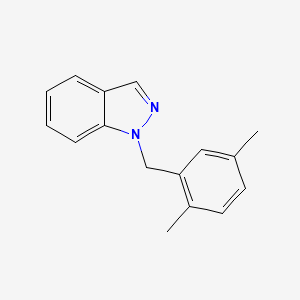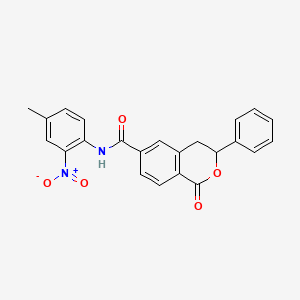![molecular formula C19H17F2NO5S2 B11392473 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole](/img/structure/B11392473.png)
2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole is a synthetic organic compound. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole typically involves multi-step organic reactions. The starting materials often include fluorobenzene derivatives and sulfonyl chlorides. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity and potential therapeutic effects.
Medicine: Explored as a candidate for drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole
- 2-(4-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole
Uniqueness
2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(isobutylsulfonyl)-1,3-oxazole is unique due to the presence of fluorine atoms, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propiedades
Fórmula molecular |
C19H17F2NO5S2 |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-5-(2-methylpropylsulfonyl)-1,3-oxazole |
InChI |
InChI=1S/C19H17F2NO5S2/c1-12(2)11-28(23,24)19-18(29(25,26)16-9-7-15(21)8-10-16)22-17(27-19)13-3-5-14(20)6-4-13/h3-10,12H,11H2,1-2H3 |
Clave InChI |
LRTXRQGAYIREOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CS(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-fluorophenyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11392420.png)
![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B11392423.png)
![5-{[3-(morpholin-4-yl)propyl]amino}-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11392431.png)
![Ethyl 5-acetyl-2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11392433.png)
![1-(prop-2-en-1-yl)-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11392435.png)
![5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11392437.png)
![Ethyl 4-amino-2-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11392457.png)


![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[(1-phenylcyclopentyl)methyl]ethanediamide](/img/structure/B11392481.png)
![2-(N-Methyl4-chlorobenzenesulfonamido)-N-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]-N-(propan-2-YL)acetamide](/img/structure/B11392483.png)

